molecular formula C37H30ClIrOP2- B078070 Carbonylchlorobis(triphenylphosphine)iridium(I) CAS No. 14871-41-1

Carbonylchlorobis(triphenylphosphine)iridium(I)

Cat. No.: B078070
CAS No.: 14871-41-1
M. Wt: 780.2 g/mol
InChI Key: VSPLSJCNZPDHCN-UHFFFAOYSA-M
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Description

. This compound is notable for its square planar geometry and its ability to undergo oxidative addition reactions. It is a bright yellow crystalline solid and has been extensively studied for its unique chemical properties and applications in various fields .

Mechanism of Action

Target of Action

It’s known that this compound is used as a catalyst in various chemical reactions , suggesting that its targets could be the reactants in these reactions.

Mode of Action

It’s known to act as a catalyst, facilitating chemical reactions without being consumed in the process . The compound’s interaction with its targets likely involves the formation of intermediate complexes, which lower the activation energy of the reaction .

Biochemical Pathways

The specific biochemical pathways affected by Carbonylchlorobis(triphenylphosphine)iridium(I) depend on the reactions it catalyzes. For instance, it has been used in the reduction of N-hydroxyamides to synthesize nitrones , suggesting that it may affect pathways involving these compounds.

Result of Action

The result of Carbonylchlorobis(triphenylphosphine)iridium(I)'s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions that would otherwise occur more slowly, leading to faster and more efficient production of the desired products .

Comparison with Similar Compounds

Carbonylchlorobis(triphenylphosphine)iridium(I) is unique due to its square planar geometry and its ability to undergo reversible oxidative addition . Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of Carbonylchlorobis(triphenylphosphine)iridium(I).

Properties

CAS No.

14871-41-1

Molecular Formula

C37H30ClIrOP2-

Molecular Weight

780.2 g/mol

IUPAC Name

carbon monoxide;iridium;triphenylphosphane;chloride

InChI

InChI=1S/2C18H15P.CO.ClH.Ir/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1

InChI Key

VSPLSJCNZPDHCN-UHFFFAOYSA-M

SMILES

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir]

Canonical SMILES

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir]

Key on ui other cas no.

14871-41-1

physical_description

Yellow crystalline powder;  [Acros Organics MSDS]

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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